5-Methyl-4,5-dihydro-isoxazole-3-carboxylic acid
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Overview
Description
5-Methyl-4,5-dihydro-isoxazole-3-carboxylic acid is a heterocyclic compound that belongs to the isoxazole family. Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-4,5-dihydro-isoxazole-3-carboxylic acid typically involves the cyclization of appropriate precursors. One common method includes the reaction of hydroxylamine hydrochloride with β-keto esters under refluxing methanolic conditions. This reaction yields the isoxazole ring through a (3 + 2) cycloaddition mechanism .
Industrial Production Methods: Industrial production methods often employ metal-free synthetic routes to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs and toxicity. These methods focus on eco-friendly and sustainable approaches to synthesize isoxazole derivatives .
Chemical Reactions Analysis
Types of Reactions: 5-Methyl-4,5-dihydro-isoxazole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazoles.
Reduction: Reduction reactions can yield dihydroisoxazole derivatives.
Substitution: The isoxazole ring can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions include substituted isoxazoles, oxazoles, and dihydroisoxazole derivatives .
Scientific Research Applications
5-Methyl-4,5-dihydro-isoxazole-3-carboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Methyl-4,5-dihydro-isoxazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s biological activity is primarily due to its ability to bind to enzymes and receptors, modulating their activity. For instance, its derivatives act as Raf kinase inhibitors by binding to the kinase domain, thereby inhibiting the MAPK/ERK signaling pathway .
Comparison with Similar Compounds
Isoxazole: A parent compound with similar structural features but different substituents.
Oxazole: Another five-membered heterocycle with an oxygen and nitrogen atom but differing in the position of the nitrogen atom.
Thiazole: A heterocyclic compound with sulfur and nitrogen atoms in the ring.
Uniqueness: 5-Methyl-4,5-dihydro-isoxazole-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other isoxazole derivatives .
Properties
IUPAC Name |
5-methyl-4,5-dihydro-1,2-oxazole-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NO3/c1-3-2-4(5(7)8)6-9-3/h3H,2H2,1H3,(H,7,8) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZGJLITZBSTRQH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=NO1)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4486-00-4 |
Source
|
Record name | 5-methyl-4,5-dihydro-1,2-oxazole-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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